molecular formula C10H15FO4S B12554556 Methanesulfonic acid--3-(2-fluorophenyl)propan-1-ol (1/1) CAS No. 166949-93-5

Methanesulfonic acid--3-(2-fluorophenyl)propan-1-ol (1/1)

Cat. No.: B12554556
CAS No.: 166949-93-5
M. Wt: 250.29 g/mol
InChI Key: SFYWLCIPCGVCTR-UHFFFAOYSA-N
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Description

Methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol (1/1) is a chemical compound that combines methanesulfonic acid and 3-(2-fluorophenyl)propan-1-ol in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)propan-1-ol can be achieved through various methods. One common approach involves the reduction of 3-(2-fluorophenyl)propanoic acid derivatives. For instance, the reduction of methyl 3-(2-fluorophenyl)propanoate using sodium borohydride can yield 3-(2-fluorophenyl)propan-1-ol . This reaction typically occurs under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific methods and conditions used in industrial settings can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group in 3-(2-fluorophenyl)propan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-(2-fluorophenyl)propan-1-ol can yield 3-(2-fluorophenyl)propanoic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol has several scientific research applications:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be used in studies involving enzyme interactions or metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluorophenyl)propan-1-ol: A similar compound without the methanesulfonic acid component.

    Methanesulfonic acid: An organosulfuric acid with various industrial applications.

Uniqueness

Methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol is unique due to the combination of methanesulfonic acid and 3-(2-fluorophenyl)propan-1-ol, which imparts distinct chemical properties and potential applications. The presence of both components allows for a wider range of reactions and uses compared to the individual compounds.

Properties

CAS No.

166949-93-5

Molecular Formula

C10H15FO4S

Molecular Weight

250.29 g/mol

IUPAC Name

3-(2-fluorophenyl)propan-1-ol;methanesulfonic acid

InChI

InChI=1S/C9H11FO.CH4O3S/c10-9-6-2-1-4-8(9)5-3-7-11;1-5(2,3)4/h1-2,4,6,11H,3,5,7H2;1H3,(H,2,3,4)

InChI Key

SFYWLCIPCGVCTR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C(=C1)CCCO)F

Origin of Product

United States

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